molecular formula C14H8BrNO2 B8731328 7-Bromo-4-(pyridin-3-yl)-2H-1-benzopyran-2-one CAS No. 179113-47-4

7-Bromo-4-(pyridin-3-yl)-2H-1-benzopyran-2-one

Cat. No. B8731328
Key on ui cas rn: 179113-47-4
M. Wt: 302.12 g/mol
InChI Key: LXLWIQHRLCHDKR-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

Commercially available 7-hydroxy-4-(3-pyridyl)coumarin (1.48 g, 6.19 mmol) and triphenylphosphine dibromide (5.22 g, 12.4 mmol) are heated in a sand bath at 320-350° C. for 1.5 h. The cooled solid is taken up with ethanol (200 ml) and silica gel (100 g) and evaporated to dryness. Column chromatography (toluene/acetone; 80:20) affords 7-bromo-4-pyridin-3-yl-2H-chromen-2-one.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[Br-:19].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(O)C>[Br:19][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C=1C=NC=CC1
Name
Quantity
5.22 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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